Cas no 1701-30-0 (Quinoline,4-hydrazinyl-6-methyl-2-(trifluoromethyl)-)
1701-30-0 structure
Product Name:Quinoline,4-hydrazinyl-6-methyl-2-(trifluoromethyl)-
CAS-nummer:1701-30-0
MF:C11H10F3N3
MW:241.21241235733
CID:210634
PubChem ID:278842
Update Time:2025-04-19
Quinoline,4-hydrazinyl-6-methyl-2-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Quinoline,4-hydrazinyl-6-methyl-2-(trifluoromethyl)-
- [6-methyl-2-(trifluoromethyl)quinolin-4-yl]hydrazine
- 4-Hydrazino-6-methyl-2-trifluormethyl-chinolin
- 4-hydrazino-6-methyl-2-trifluoromethyl-quinoline
- 4-hydrazinyl-6-methyl-2-(trifluoromethyl)quinoline
- AC1L5OXV
- AC1Q4JX0
- AG-J-12591
- AR-1G2585
- CTK4D3500
- NSC128779
- AKOS011535637
- NSC-128779
- DTXSID40299214
- 1701-30-0
-
- Inchi: 1S/C11H10F3N3/c1-6-2-3-8-7(4-6)9(17-15)5-10(16-8)11(12,13)14/h2-5H,15H2,1H3,(H,16,17)
- InChI-sleutel: GNYJUSTUTPCKDZ-UHFFFAOYSA-N
- LACHT: FC(C1=CC(=C2C=C(C)C=CC2=N1)NN)(F)F
Berekende eigenschappen
- Exacte massa: 241.0828
- Monoisotopische massa: 241.083
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 269
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 50.9Ų
Experimentele eigenschappen
- Dichtheid: 1.392
- Kookpunt: 351.8°Cat760mmHg
- Vlampunt: 166.6°C
- Brekindex: 1.615
- PSA: 50.94
Quinoline,4-hydrazinyl-6-methyl-2-(trifluoromethyl)- Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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